rac-[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]methanesulfonyl chloride, trans
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]methanesulfonyl chloride, trans is a chemical compound with the molecular formula C10H9ClF2O2S and a molecular weight of 266.7 g/mol It is known for its unique structural features, including a cyclopropyl ring substituted with phenyl and difluoromethyl groups, and a methanesulfonyl chloride functional group
Vorbereitungsmethoden
The synthesis of rac-[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]methanesulfonyl chloride, trans typically involves the following steps:
Cyclopropanation: The starting material, a suitable phenyl-substituted alkene, undergoes cyclopropanation using a difluorocarbene source to form the difluorocyclopropane intermediate.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Analyse Chemischer Reaktionen
rac-[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]methanesulfonyl chloride, trans undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The methanesulfonyl chloride group is highly reactive towards nucleophiles, leading to substitution reactions that can form sulfonamide or sulfonate ester derivatives.
Reduction: The compound can be reduced to form the corresponding sulfonyl hydride or alcohol derivatives.
Oxidation: Oxidative conditions can convert the methanesulfonyl chloride group to sulfonic acid derivatives.
Common reagents used in these reactions include nucleophiles such as amines and alcohols, reducing agents like lithium aluminum hydride, and oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
rac-[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]methanesulfonyl chloride, trans has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the preparation of cyclopropane-containing compounds.
Medicinal Chemistry: The compound’s unique structural features make it a valuable building block for the development of potential pharmaceutical agents, including enzyme inhibitors and receptor modulators.
Material Science: It can be used in the design and synthesis of novel materials with specific properties, such as fluorinated polymers and surfactants.
Wirkmechanismus
The mechanism of action of rac-[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]methanesulfonyl chloride, trans involves its reactivity towards nucleophiles and electrophiles. The methanesulfonyl chloride group acts as an electrophilic center, facilitating nucleophilic attack and subsequent substitution reactions. The difluorocyclopropyl moiety imparts unique steric and electronic properties, influencing the compound’s reactivity and interactions with molecular targets .
Vergleich Mit ähnlichen Verbindungen
rac-[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]methanesulfonyl chloride, trans can be compared with other similar compounds, such as:
rac-[(1R,3S)-2,2-difluoro-3-methylcyclopropane-1-carboxylic acid, trans: This compound features a carboxylic acid group instead of a methanesulfonyl chloride group, leading to different reactivity and applications.
rac-[(1R,2R)-2-(difluoromethyl)cyclopropyl]methanesulfonyl chloride, trans:
The uniqueness of this compound lies in its combination of a difluorocyclopropyl ring with a phenyl group and a methanesulfonyl chloride functional group, which imparts specific reactivity and versatility in various chemical transformations.
Eigenschaften
Molekularformel |
C10H9ClF2O2S |
---|---|
Molekulargewicht |
266.69 g/mol |
IUPAC-Name |
(2,2-difluoro-3-phenylcyclopropyl)methanesulfonyl chloride |
InChI |
InChI=1S/C10H9ClF2O2S/c11-16(14,15)6-8-9(10(8,12)13)7-4-2-1-3-5-7/h1-5,8-9H,6H2 |
InChI-Schlüssel |
JOMINIYUUYIZLT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(C2(F)F)CS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.